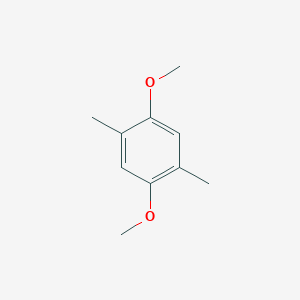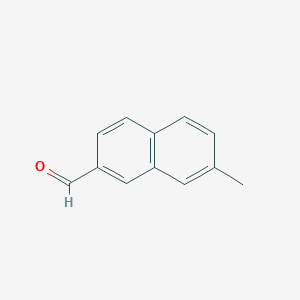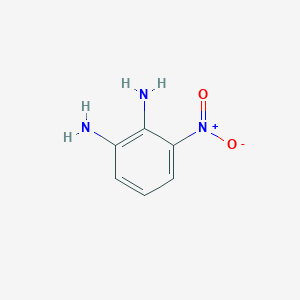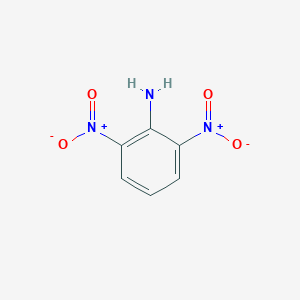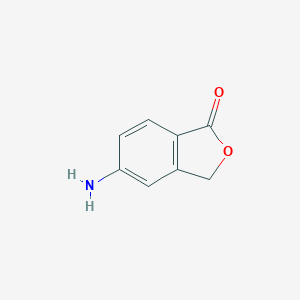
(Bis(benzylthio)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bis(benzylthio)methyl)benzene is a compound that has gained significant attention in scientific research due to its unique chemical properties. It is a type of organic compound that is composed of a benzene ring with two benzylthio groups attached to it. This compound has been synthesized using various methods, and its potential applications have been studied in detail.
Mecanismo De Acción
The mechanism of action of (Bis(benzylthio)methyl)benzene is not yet fully understood. However, it is believed that this compound may act as a nucleophile in various chemical reactions. It may also act as a chelating agent in coordination chemistry.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (Bis(benzylthio)methyl)benzene have not been extensively studied. However, it is believed that this compound may have potential as a therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (Bis(benzylthio)methyl)benzene in lab experiments is its ease of synthesis. This compound can be synthesized using simple and inexpensive methods. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of (Bis(benzylthio)methyl)benzene. One potential direction is the study of its potential as a therapeutic agent for various diseases. Another potential direction is the study of its potential as a ligand in coordination chemistry. Additionally, the development of new and improved synthesis methods for this compound may also be an area of future research.
Métodos De Síntesis
The synthesis of (Bis(benzylthio)methyl)benzene can be achieved using various methods. One of the most commonly used methods is the reaction of benzyl chloride with sodium thiomethoxide in the presence of a catalyst such as copper(I) iodide. This reaction leads to the formation of (Bis(benzylthio)methyl)benzene in good yields. Another method involves the reaction of benzylthiol with benzyl chloride in the presence of a base such as sodium hydroxide. This reaction also leads to the formation of the desired compound in good yields.
Aplicaciones Científicas De Investigación
(Bis(benzylthio)methyl)benzene has been studied extensively for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of various other organic compounds. It has also been studied for its potential as a ligand in coordination chemistry.
Propiedades
Número CAS |
5418-20-2 |
|---|---|
Nombre del producto |
(Bis(benzylthio)methyl)benzene |
Fórmula molecular |
C21H20S2 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
[benzylsulfanyl(phenyl)methyl]sulfanylmethylbenzene |
InChI |
InChI=1S/C21H20S2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 |
Clave InChI |
BEEFCYOEIGRSEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC(C2=CC=CC=C2)SCC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CSC(C2=CC=CC=C2)SCC3=CC=CC=C3 |
Otros números CAS |
5418-20-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)


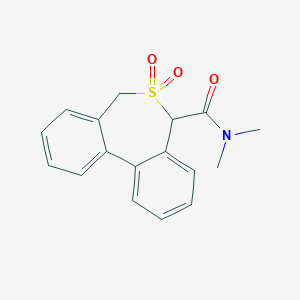
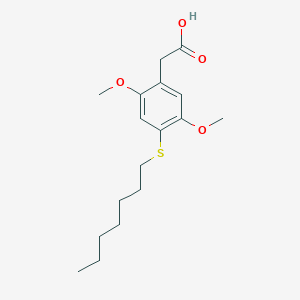
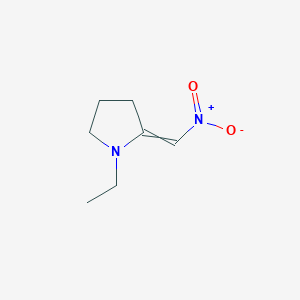

![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
